4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide
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Overview
Description
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide is an organic compound that features both chlorophenoxy and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-chlorophenol with 4-nitroaniline in the presence of a butanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Formation of 4-chlorophenoxybutanoyl chloride by reacting 4-chlorophenol with butanoyl chloride in the presence of a base such as pyridine.
Step 2: Reaction of 4-chlorophenoxybutanoyl chloride with 4-nitroaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Reduction of Nitro Group: The major product is 4-(4-chlorophenoxy)-N-(4-aminophenyl)butanamide.
Substitution Reactions: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. The chlorophenoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(4-aminophenyl)butanamide: Formed by the reduction of the nitro group in 4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide.
4-chlorophenoxyacetic acid: A simpler compound with similar chlorophenoxy functionality.
4-nitrophenylbutanoic acid: A compound with a similar nitrophenyl group but lacking the chlorophenoxy group.
Uniqueness
This compound is unique due to the presence of both chlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-3-9-15(10-4-12)23-11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRAHBOPMUPYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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